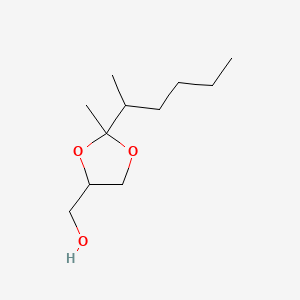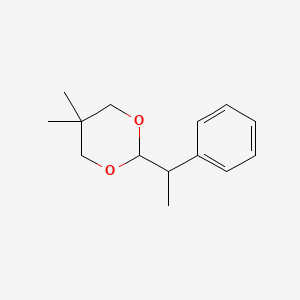![molecular formula C97H123N38O58P9 B13783270 [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xba I is a restriction enzyme that recognizes the specific DNA sequence TCTAGA and cleaves it to produce fragments with 5’-cohesive termini. This enzyme is widely used in molecular biology for various applications, including cloning, restriction site mapping, and genotyping .
准备方法
Xba I is typically derived from the bacterium Xanthomonas badrii. The enzyme is produced through recombinant DNA technology, where the gene encoding Xba I is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then expresses the enzyme, which is subsequently purified using chromatographic techniques .
化学反应分析
Xba I undergoes a specific type of reaction known as restriction digestion. This reaction involves the cleavage of DNA at specific recognition sites. The enzyme requires a specific buffer and optimal conditions, such as a temperature of 37°C and the presence of magnesium ions, to function effectively. The major product of this reaction is linearized DNA fragments with cohesive ends .
科学研究应用
Xba I is extensively used in scientific research for various applications:
Molecular Cloning: Xba I is used to cut DNA at specific sites, allowing for the insertion of foreign DNA fragments into plasmid vectors.
Restriction Site Mapping: The enzyme helps in identifying the locations of restriction sites within a DNA molecule.
Genotyping: Xba I is used to analyze genetic variations by comparing the patterns of DNA fragments produced after digestion.
Southern Blotting: The enzyme is used to digest DNA samples before transferring them to a membrane for hybridization with labeled probes.
Restriction Fragment Length Polymorphism (RFLP): Xba I is used to detect variations in DNA sequences by analyzing the lengths of restriction fragments.
作用机制
Xba I recognizes the specific DNA sequence TCTAGA and cleaves the phosphodiester bonds between the nucleotides. The enzyme binds to the DNA and induces a conformational change that allows it to cut the DNA at the recognition site. This results in the formation of DNA fragments with cohesive ends that can be easily ligated to other DNA fragments .
相似化合物的比较
Xba I is similar to other restriction enzymes such as Avr I, Nhe I, and Spe I, which also recognize specific DNA sequences and produce cohesive ends. Xba I is unique in its recognition sequence and cleavage pattern. The enzyme is particularly useful in applications where precise DNA manipulation is required .
Similar Compounds
Avr I: Recognizes the sequence CCTAGG and produces cohesive ends.
Nhe I: Recognizes the sequence GCTAGC and produces cohesive ends.
Spe I: Recognizes the sequence ACTAGT and produces cohesive ends.
属性
分子式 |
C97H123N38O58P9 |
|---|---|
分子量 |
3028.0 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C97H123N38O58P9/c1-38-19-129(96(146)124-85(38)138)66-13-44(54(179-66)25-169-196(152,153)186-42-11-64(127-7-4-61(99)116-94(127)144)177-52(42)23-167-195(150,151)185-41-10-70(175-50(41)21-136)133-35-112-75-82(133)118-90(103)121-87(75)140)188-198(156,157)168-24-53-43(12-65(178-53)128-8-5-62(100)117-95(128)145)187-197(154,155)170-26-55-45(14-67(180-55)130-20-39(2)86(139)125-97(130)147)189-199(158,159)171-27-56-46(15-68(181-56)131-33-110-73-78(101)106-31-108-80(73)131)191-201(162,163)174-30-59-49(18-72(184-59)135-37-114-77-84(135)120-92(105)123-89(77)142)193-202(164,165)172-28-57-47(16-69(182-57)132-34-111-74-79(102)107-32-109-81(74)132)192-200(160,161)173-29-58-48(17-71(183-58)134-36-113-76-83(134)119-91(104)122-88(76)141)190-194(148,149)166-22-51-40(137)9-63(176-51)126-6-3-60(98)115-93(126)143/h3-8,19-20,31-37,40-59,63-72,136-137H,9-18,21-30H2,1-2H3,(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H2,98,115,143)(H2,99,116,144)(H2,100,117,145)(H2,101,106,108)(H2,102,107,109)(H,124,138,146)(H,125,139,147)(H3,103,118,121,140)(H3,104,119,122,141)(H3,105,120,123,142)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI 键 |
LBVQFPZLXLOGNG-HTNUFCOESA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C5N=C(NC6=O)N)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5N=C(NC6=O)N)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)






![sodium;3-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]propane-1-sulfonate](/img/structure/B13783234.png)



